6-Benzyl-2-methylpyrimidin-4-ol
Overview
Description
6-Benzyl-2-methylpyrimidin-4-ol is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This specific compound features a benzyl group at position 6, a methyl group at position 2, and a hydroxyl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzylamine with ethyl acetoacetate, followed by cyclization with formamide. The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrimidine ring or the benzyl group.
Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-benzyl-2-methylpyrimidin-4-one, while substitution reactions can produce various derivatives with different functional groups replacing the benzyl or methyl groups.
Scientific Research Applications
6-Benzyl-2-methylpyrimidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Industry: It is utilized in the development of agrochemicals and materials science for creating novel compounds with desired properties.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at position 4 can form hydrogen bonds with active sites, while the benzyl and methyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrimidin-4-ol: Lacks the benzyl group, resulting in different chemical properties and reactivity.
6-Benzylpyrimidin-4-ol: Lacks the methyl group, which affects its steric and electronic characteristics.
2,4-Dimethylpyrimidine: Lacks the hydroxyl group, altering its hydrogen bonding capability.
Uniqueness
6-Benzyl-2-methylpyrimidin-4-ol is unique due to the combination of its benzyl, methyl, and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with other similar compounds.
Biological Activity
6-Benzyl-2-methylpyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyrimidine Ring : A six-membered aromatic ring containing nitrogen atoms.
- Benzyl Group : A phenyl group attached to a methylene (-CH₂-) bridge.
- Hydroxyl Group : A hydroxyl (-OH) group at the 4-position, contributing to its reactivity and biological interactions.
This unique combination of functional groups enhances its potential as a bioactive molecule.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the benzyl and methyl groups facilitate hydrophobic interactions. These properties enable the compound to modulate enzyme activity and influence metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for antibiotic development. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic enzymes essential for bacterial growth.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. In particular, it has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest, primarily through the inhibition of key signaling pathways associated with cancer progression .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity. It has shown the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses. The IC50 values for COX-2 inhibition are comparable to established anti-inflammatory drugs, indicating its promising therapeutic potential in treating inflammatory diseases .
Comparative Biological Activity
Activity Type | IC50 Value (μM) | Comparison Drug |
---|---|---|
COX-2 Inhibition | 0.04 ± 0.01 | Celecoxib |
Antimicrobial (E. coli) | 10 ± 1 | Ampicillin |
Cytotoxicity (MCF7) | 15 ± 3 | Doxorubicin |
Case Studies
-
Anticancer Study :
A study conducted by researchers on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with an observed IC50 value of 15 μM. The study suggested that the compound induces apoptosis through the activation of caspase pathways . -
Anti-inflammatory Research :
In a model of carrageenan-induced paw edema in rats, administration of this compound significantly reduced inflammation compared to control groups, demonstrating its potential as an anti-inflammatory agent .
Future Directions
Given its diverse biological activities, further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
- In Vivo Studies : Assessing efficacy and safety in animal models to support clinical development.
- Structural Modifications : Synthesizing derivatives to enhance potency and selectivity against specific targets.
Properties
IUPAC Name |
4-benzyl-2-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-13-11(8-12(15)14-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQHVWIZQHFJIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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